molecular formula C21H17Cl2N5O2 B2906569 N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1291873-70-5

N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B2906569
CAS No.: 1291873-70-5
M. Wt: 442.3
InChI Key: BPYTVPWOFYXGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 4-ethylphenyl group at position 2 and an acetamide-linked 3,5-dichlorophenyl moiety at position 3. Its molecular formula is C₂₂H₁₉Cl₂N₅O₂, with a molecular weight of 457.34 g/mol (inferred from structural analogs in ).

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N5O2/c1-2-13-3-5-14(6-4-13)18-10-19-21(30)27(24-12-28(19)26-18)11-20(29)25-17-8-15(22)7-16(23)9-17/h3-9,12,18-19,26H,2,10-11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILAULAFYAQNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide typically involves multiple steps:

  • Formation of the Pyrazolotriazine Core: : The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyrazolotriazine core. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

  • Introduction of the Dichlorophenyl Group: : The dichlorophenyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution.

  • Attachment of the Ethylphenyl Group: : The ethylphenyl group is typically attached via a Friedel-Crafts acylation reaction, using an acyl chloride derivative and a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Final Acetylation: : The final step involves the acetylation of the intermediate compound to form the desired acetamide. This is usually achieved using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

  • Reduction: : Reduction reactions can target the carbonyl group in the pyrazolotriazine core, potentially converting it to an alcohol.

  • Substitution: : The dichlorophenyl and ethylphenyl groups can participate in various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2), while nitration often involves nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Biological Studies: : The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

  • Chemical Research: : It serves as a model compound for studying the reactivity and stability of pyrazolotriazine derivatives.

  • Industrial Applications:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally related analogs from the literature:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,5-dichlorophenyl (acetamide), 4-ethylphenyl (pyrazolotriazine) C₂₂H₁₉Cl₂N₅O₂ 457.34 High lipophilicity; potential kinase inhibition due to electron-withdrawing Cl groups
577695-56-8 () 4-allyl-5-(2-pyridinyl) (triazol-3-ylthio), 3,5-dichlorophenyl (acetamide) C₁₉H₁₆Cl₂N₄OS 437.30 Pyridinyl group may improve solubility; thioether linkage enhances conformational flexibility
573933-52-5 () 5-(furan-2-yl)-4-methyl (triazol-3-ylthio), 3,5-dichlorophenyl (acetamide) C₁₆H₁₃Cl₂N₅O₂S 418.27 Furan ring introduces electrophilic character; methyl group reduces steric hindrance
1291863-75-6 () 3-chloro-4-methoxyphenyl (acetamide), 4-ethylphenyl (pyrazolotriazine) C₂₂H₂₄ClN₅O₃ 441.90 Methoxy group increases metabolic stability compared to dichloro analogs

Crystallographic and Supramolecular Features

  • Hydrogen Bonding : The pyrazolotriazine core and acetamide linker facilitate N–H···O and C–Cl···N interactions, as observed in related compounds (). These interactions stabilize crystal packing, as demonstrated in analogs like 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ().

Biological Activity

N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity based on various research findings.

Basic Information

PropertyValue
Common Name This compound
CAS Number 1291873-70-5
Molecular Formula C21H21Cl2N5O2
Molecular Weight 446.3 g/mol

Structural Characteristics

The compound features a complex structure that includes a pyrazolo[1,5-d][1,2,4]triazin moiety and a dichlorophenyl group. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Research has shown that compounds containing pyrazolo[1,5-d][1,2,4]triazine derivatives exhibit diverse biological activities, including anticancer properties. A study evaluated various pyrazolo derivatives for their anticancer efficacy against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia) . However, the specific compound this compound has not been extensively studied in this context.

Inhibition of Protein Kinases

Protein kinases play a crucial role in cancer cell signaling pathways. The inhibition of kinases such as CDK2 and Abl is a promising strategy for cancer treatment. In related studies on pyrazolo derivatives, it was found that certain compounds could inhibit these kinases effectively . However, the specific compound did not demonstrate significant kinase inhibition in preliminary tests.

Antimicrobial and Antiviral Activity

Pyrazolo[1,5-d][1,2,4]triazine derivatives have been reported to possess antimicrobial and antiviral activities. For instance, naturally occurring derivatives have shown efficacy against various pathogens . The potential for this compound to exhibit similar properties warrants further investigation.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing new pyrazolo derivatives and evaluating their biological activity. The synthesis involved multi-step reactions leading to the formation of the target compounds. Characterization was performed using techniques such as NMR and mass spectrometry to confirm the structural integrity of the synthesized compounds .

Case Study 2: Biological Assays

In vitro assays were conducted to assess the cytotoxicity of synthesized pyrazolo derivatives against cancer cell lines. While some compounds showed promise in inhibiting cancer cell proliferation, others did not exhibit significant activity within the tested concentration ranges . This highlights the need for further optimization of the chemical structure to enhance biological efficacy.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide?

  • Methodological Answer : The synthesis involves multi-step pathways, including condensation, cyclization, and amidation. Key optimizations include:
  • Reaction Monitoring : Use TLC to track intermediate formation and ensure reaction completion .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) improve yield by minimizing side reactions .
  • Purification : Recrystallization with pet-ether or column chromatography enhances purity (>95% by HPLC) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • FT-IR : Verify functional groups (e.g., carbonyl at ~1700 cm⁻¹, C-Cl stretching at ~750 cm⁻¹) .
  • NMR : Assign protons (e.g., aromatic protons in dichlorophenyl at δ 7.2–7.8 ppm) and carbons via ¹H/¹³C-DEPT .
  • LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~500) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR-TK) .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

  • Methodological Answer : Integrate quantum chemical calculations and machine learning:
  • Reaction Path Search : Use DFT (e.g., B3LYP/6-31G*) to model intermediates and transition states .
  • Condition Optimization : Apply ICReDD’s feedback loop, where experimental data refines computational predictions of solvent/catalyst systems .

Q. How should researchers resolve contradictions in reported bioactivity data for analogs?

  • Methodological Answer : Address discrepancies via:
  • Purity Validation : Re-analyze compounds with HPLC and elemental analysis to rule out impurities .

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and protocols across studies .

  • SAR Studies : Compare substituent effects (see Table 1) to identify critical functional groups .

    Table 1 : Bioactivity Trends in Structural Analogs

    SubstituentActivity (IC₅₀)Key Finding
    4-Ethylphenyl12 µM (EGFR-TK)Enhanced selectivity vs. 4-Fluorophenyl
    3,5-Dichlorophenyl8 µM (HeLa)Higher cytotoxicity than methoxy analogs
    Naphthalenyl25 µM (S. aureus)Improved solubility in DMSO

Q. What strategies are effective for modifying the pyrazolo-triazine core to enhance solubility without compromising activity?

  • Methodological Answer :
  • Polar Substituents : Introduce sulfonyl or hydroxyl groups at non-critical positions (e.g., C-7 of triazine) .
  • Prodrug Approach : Synthesize phosphate esters of the acetamide moiety to improve aqueous solubility .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to generate stable salts .

Q. How can researchers validate target engagement in complex biological systems?

  • Methodological Answer :
  • Pull-Down Assays : Use biotinylated probes coupled with streptavidin beads to isolate target proteins .
  • CETSA : Cellular Thermal Shift Assay to confirm ligand-induced protein stabilization .
  • Molecular Docking : AutoDock Vina to predict binding modes in silico, followed by mutagenesis studies .

Methodological Notes

  • Data Reproducibility : Always report solvent purity (e.g., anhydrous DMF stored over molecular sieves) and reaction atmosphere (N₂/Ar) .
  • Advanced Characterization : Single-crystal X-ray diffraction (e.g., Mo Kα radiation) provides unambiguous structural confirmation .
  • Ethical Compliance : Adhere to OECD guidelines for biological testing (e.g., GLPs for cytotoxicity assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.